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Compound of Interest

Compound Name: MSC-4106

Cat. No.: B10831562 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for the use

of MSC-4106 in xenograft studies. MSC-4106 is a potent and orally active small molecule

inhibitor of the YAP/TAZ-TEAD transcriptional complex, a key component of the Hippo signaling

pathway.[1][2][3][4] Dysregulation of the Hippo pathway is implicated in the development and

progression of various cancers.[5] MSC-4106 disrupts the interaction between YAP/TAZ and

TEAD transcription factors by binding to the palmitoylation pocket of TEAD, thereby inhibiting

the transcription of target genes involved in cell proliferation and survival.

Quantitative Data Summary
The following table summarizes the reported in vivo efficacy and dosage of MSC-4106 in a

human mesothelioma NCI-H226 xenograft mouse model.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10831562?utm_src=pdf-interest
https://www.benchchem.com/product/b10831562?utm_src=pdf-body
https://www.benchchem.com/product/b10831562?utm_src=pdf-body
https://www.medchemexpress.com/msc-4106.html
https://www.bioworld.com/articles/689533-merck-kgaa-presents-msc-4106-an-orally-active-potent-inhibitor-of-the-yap-taz-tead-interaction-binding-to-the-p-site-of-tead1?v=preview
https://dcchemicals.com/coa/COA_DC71693.html
https://www.targetmol.cn/compound/msc-4106
https://pubmed.ncbi.nlm.nih.gov/35763499/
https://www.benchchem.com/product/b10831562?utm_src=pdf-body
https://www.benchchem.com/product/b10831562?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Details Reference

Animal Model
9-week-old H2d Rag2 female

mice

Tumor Model

NCI-H226 human

mesothelioma cell line

xenograft

Dosage 5 mg/kg and 100 mg/kg

Administration Route Oral gavage (p.o.)

Frequency Once daily

Duration 7 days and 32 days

Formulation
20% Kleptose in 50 mM PBS

(pH 7.4)

Efficacy

- At 5 mg/kg, tumor growth was

controlled. - At 100 mg/kg,

tumor regression was

observed after 32 days of

treatment. - A 100 mg/kg daily

dose for 7 days showed an

anti-tumor effect with

controlled tumor volume and

good tolerability.

Pharmacodynamic Marker

Downregulation of the TEAD-

regulated target gene Cyr61 in

tumor lysates was observed in

a dose- and time-dependent

manner.

Signaling Pathway
The Hippo signaling pathway plays a crucial role in regulating organ size and tumorigenesis.

When the pathway is active, YAP and TAZ are phosphorylated and retained in the cytoplasm.

In many cancers, the Hippo pathway is inactivated, leading to the dephosphorylation and
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nuclear translocation of YAP and TAZ. In the nucleus, YAP and TAZ associate with TEAD

transcription factors to drive the expression of genes that promote cell proliferation and inhibit

apoptosis. MSC-4106 targets the TEAD protein, preventing its association with YAP/TAZ and

thereby inhibiting its transcriptional activity.
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Figure 1: Simplified Hippo Signaling Pathway and the inhibitory action of MSC-4106.
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Experimental Protocols
NCI-H226 Xenograft Model Protocol
This protocol outlines the procedure for establishing and utilizing an NCI-H226 xenograft model

to evaluate the in vivo efficacy of MSC-4106.

1. Cell Culture:

Culture NCI-H226 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum

(FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Harvest cells during the logarithmic growth phase using trypsin-EDTA.

Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture

of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

2. Animal Handling and Tumor Implantation:

Use 9-week-old female H2d Rag2 mice.

Allow mice to acclimatize for at least one week before the experiment.

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of

each mouse.

Monitor tumor growth by measuring tumor volume with calipers. The formula for tumor

volume is (Length x Width^2) / 2.

Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment

and control groups.

3. MSC-4106 Formulation and Administration:

Prepare the MSC-4106 formulation by dissolving it in 20% Kleptose in 50 mM PBS (pH 7.4).

Administer MSC-4106 orally (p.o.) via gavage once daily at the desired doses (e.g., 5 mg/kg

and 100 mg/kg).
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The vehicle control group should receive the same volume of the vehicle (20% Kleptose in

50 mM PBS).

4. Monitoring and Endpoint:

Measure tumor volume and body weight 2-3 times per week.

Monitor the general health and behavior of the mice daily.

The study can be concluded after a predetermined period (e.g., 32 days) or when tumors in

the control group reach a specified size.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, pharmacodynamic studies).

5. Pharmacodynamic Analysis:

To assess the target engagement of MSC-4106, tumor lysates can be analyzed for the

expression of downstream target genes such as Cyr61.

Collect tumor samples at various time points after the final dose.

Perform quantitative real-time PCR (qRT-PCR) or Western blotting to measure the mRNA or

protein levels of Cyr61.
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Figure 2: Experimental workflow for an MSC-4106 xenograft study.
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Disclaimer
These application notes are for research use only and are not intended for diagnostic or

therapeutic purposes. The provided protocols are based on published literature and should be

adapted and optimized by the end-user for their specific experimental conditions.

MedChemExpress (MCE) has not independently confirmed the accuracy of these methods. It is

crucial to adhere to all applicable institutional and national guidelines for animal care and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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